5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an isopropoxy group attached to a benzyl moiety, which is further connected to a benzooxazole ring system. The compound’s molecular formula is C17H19NO3, and it has a molecular weight of approximately 285.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-Isopropoxybenzaldehyde: This intermediate is prepared by reacting salicylaldehyde with isopropyl iodide in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation.
Condensation Reaction: The 2-isopropoxybenzaldehyde is then subjected to a condensation reaction with an appropriate amine to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the benzooxazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxybenzaldehyde: An intermediate in the synthesis of 5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one.
3-Isopropoxy-phenyl-acetyl chloride: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the benzooxazole ring system. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound’s biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the benzoxazolone family, which is known for its diverse pharmacological activities. Its structure can be represented as follows:
This structure includes a benzoxazole core that contributes to its biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of benzoxazolone derivatives, including the compound . Research has demonstrated that derivatives of benzoxazoles exhibit cytotoxic effects against various cancer cell lines:
- Breast Cancer : The compound showed significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : In vitro studies indicated effectiveness against A549 and H1975 cell lines.
- Prostate Cancer : The compound was also tested against PC3 cells with promising results.
Table 1 summarizes the IC50 values of various benzoxazolone derivatives against different cancer cell lines:
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
MCF-7 | 15.2 | This compound |
MDA-MB-231 | 12.4 | This compound |
A549 | 18.7 | This compound |
PC3 | 20.5 | This compound |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various models:
- Carrageenan-Induced Edema Model : The compound exhibited significant inhibition of paw edema in mice, indicating its anti-inflammatory properties.
Table 2 highlights the results from the carrageenan-induced edema model:
Treatment Group | Paw Edema (mm) | % Inhibition |
---|---|---|
Control | 8.5 | - |
Vehicle (CMC) | 8.0 | - |
Compound (10 mg/kg) | 4.5 | 47 |
Compound (20 mg/kg) | 3.0 | 64 |
3. Antimicrobial Activity
The antimicrobial activity of the compound was assessed against both Gram-positive and Gram-negative bacteria:
- Bacterial Strains Tested : Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative).
The minimum inhibitory concentrations (MICs) are shown in Table 3:
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Bacillus subtilis | 32 | Moderate |
Escherichia coli | 64 | Weak |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling.
- Induction of Apoptosis : Studies suggest that benzoxazolone derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Quorum Sensing Inhibition : Some derivatives have shown potential in inhibiting quorum sensing in pathogenic bacteria, reducing their virulence.
Case Study 1: Analgesic Effects
A study conducted on the analgesic effects of similar benzoxazolone derivatives demonstrated significant pain relief in rodent models using tail-flick and hot plate tests. The results indicated that compounds with similar structures to our target compound could effectively reduce pain responses.
Case Study 2: Neuroprotective Effects
Research has also explored the neuroprotective effects of benzoxazole derivatives in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's.
Properties
IUPAC Name |
5-methyl-3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)21-16-7-5-4-6-14(16)11-19-15-10-13(3)8-9-17(15)22-18(19)20/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQQADKAVUBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.